molecular formula C11H20N2O B11746054 1-amino-N-cyclopentylcyclopentane-1-carboxamide

1-amino-N-cyclopentylcyclopentane-1-carboxamide

Cat. No.: B11746054
M. Wt: 196.29 g/mol
InChI Key: CUTNUPNBCXWWQW-UHFFFAOYSA-N
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Description

1-amino-N-cyclopentylcyclopentane-1-carboxamide is a chemical compound with the molecular formula C11H20N2O It is a derivative of cyclopentane, featuring an amino group and a carboxamide group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-N-cyclopentylcyclopentane-1-carboxamide typically involves the reaction of cyclopentanone with ammonia and sodium cyanide, followed by hydrolysis. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Aqueous ammonia

    Reagents: Sodium cyanide, ammonium chloride

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-amino-N-cyclopentylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

1-amino-N-cyclopentylcyclopentane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory or anti-tumor activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-amino-N-cyclopentylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-amino-1-cyclopentanecarboxamide: A structurally similar compound with a single cyclopentane ring.

    Cyclopentylamine: A simpler analog with only an amino group attached to the cyclopentane ring.

    Cyclopentanone: The precursor in the synthesis of 1-amino-N-cyclopentylcyclopentane-1-carboxamide.

Uniqueness

This compound is unique due to its dual cyclopentane rings and the presence of both amino and carboxamide functional groups. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

1-amino-N-cyclopentylcyclopentane-1-carboxamide

InChI

InChI=1S/C11H20N2O/c12-11(7-3-4-8-11)10(14)13-9-5-1-2-6-9/h9H,1-8,12H2,(H,13,14)

InChI Key

CUTNUPNBCXWWQW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2(CCCC2)N

Origin of Product

United States

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